molecular formula C19H17F3N2O3 B11006859 2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-(3,4,5-trifluorophenyl)acetamide

2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-(3,4,5-trifluorophenyl)acetamide

Cat. No.: B11006859
M. Wt: 378.3 g/mol
InChI Key: GVSJLUNWEXUHSP-UHFFFAOYSA-N
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Description

2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-(3,4,5-trifluorophenyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential biological activities. This compound features an indole core, which is a common structural motif in many biologically active molecules, and a trifluorophenyl group, which can enhance the compound’s metabolic stability and bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-(3,4,5-trifluorophenyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Methoxyethyl Group: The 2-methoxyethyl group can be introduced through an alkylation reaction using 2-methoxyethyl bromide and a suitable base.

    Formation of the Acetamide Linkage: The acetamide linkage can be formed by reacting the indole derivative with 3,4,5-trifluoroaniline in the presence of an acylating agent such as acetic anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-(3,4,5-trifluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole core can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reagents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The trifluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of indole-2,3-dione derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted trifluorophenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving indole derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-(3,4,5-trifluorophenyl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The indole core may interact with tryptophan-binding proteins, while the trifluorophenyl group could enhance binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-(3,4-dichlorophenyl)acetamide
  • **2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-(3,4-dimethoxyphenyl)acetamide
  • **2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-(3,4-difluorophenyl)acetamide

Uniqueness

The presence of the trifluorophenyl group in 2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-(3,4,5-trifluorophenyl)acetamide distinguishes it from similar compounds, potentially enhancing its metabolic stability and bioavailability. This unique feature may contribute to its distinct biological activities and applications.

Properties

Molecular Formula

C19H17F3N2O3

Molecular Weight

378.3 g/mol

IUPAC Name

2-[1-(2-methoxyethyl)indol-4-yl]oxy-N-(3,4,5-trifluorophenyl)acetamide

InChI

InChI=1S/C19H17F3N2O3/c1-26-8-7-24-6-5-13-16(24)3-2-4-17(13)27-11-18(25)23-12-9-14(20)19(22)15(21)10-12/h2-6,9-10H,7-8,11H2,1H3,(H,23,25)

InChI Key

GVSJLUNWEXUHSP-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C1C=CC=C2OCC(=O)NC3=CC(=C(C(=C3)F)F)F

Origin of Product

United States

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